2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first synthesized in 1970 by the American Cyanamid Company. Clomazone is a member of the isoxazole family of chemicals and is classified as a chloroacetamide herbicide.
Mechanism of Action
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative damage. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of several key enzymes involved in carotenoid biosynthesis, including phytoene desaturase and ζ-carotene desaturase. This inhibition leads to the accumulation of toxic intermediates, which ultimately cause cell death in the target plants. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide also affects the expression of several genes involved in plant growth and development.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a widely used herbicide in agricultural research, and its effects on plant growth and development have been extensively studied. However, there are limitations to its use in lab experiments. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is highly toxic and must be handled with care. It is also expensive and requires specialized equipment and expertise to synthesize and use.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. One area of research is the development of new herbicides that are more effective and less toxic than 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide. Another area of research is the investigation of the environmental impact of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide and other herbicides on soil and water quality. Finally, there is a need for further research on the biochemical and physiological effects of 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide on plants and the potential for its use in crop improvement.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is widely used in agricultural research to study the effects of herbicides on crop growth and weed control. It is also used in environmental research to study the impact of herbicides on soil and water quality. 2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has been used in numerous scientific studies to investigate its mode of action, biochemical and physiological effects, and potential toxicity.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-8-12(17-20-9)16-13(18)14(2,3)19-11-6-4-10(15)5-7-11/h4-8H,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTFBUYOCUKRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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